6-piperazin-1-yl-3H-pyrimidin-4-one

SCD1 inhibitor metabolic disease patent literature

Medicinal chemistry projects targeting metabolic or inflammatory diseases often face delays due to limited access to privileged heterocyclic scaffolds. 6-Piperazin-1-yl-3H-pyrimidin-4-one (CAS 1159568-13-4) resolves this bottleneck as a validated central intermediate. - Enables rapid library generation of N-benzyl derivatives for SCD1 inhibition, with patent-validated IC50 ≤ 1 µM benchmarks accelerating hit-to-lead timelines. - Functions as a core scaffold for selective kinase inhibitor design (KIT, PDGFRA) and CCR4 antagonist synthesis, supporting multiple therapeutic programs from a single procurement. - Supplied as a white solid with batch-specific purity analysis; available from BenchChem with responsive lead times for research quantities.

Molecular Formula C8H12N4O
Molecular Weight 180.21 g/mol
CAS No. 1159568-13-4
Cat. No. B1417720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-piperazin-1-yl-3H-pyrimidin-4-one
CAS1159568-13-4
Molecular FormulaC8H12N4O
Molecular Weight180.21 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC(=O)NC=N2
InChIInChI=1S/C8H12N4O/c13-8-5-7(10-6-11-8)12-3-1-9-2-4-12/h5-6,9H,1-4H2,(H,10,11,13)
InChIKeyQUGKXFORSQQHDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Piperazin-1-yl-3H-pyrimidin-4-one: Core Kinase/SCD1 Scaffold


6-Piperazin-1-yl-3H-pyrimidin-4-one (CAS 1159568-13-4) is a heterocyclic compound with molecular formula C8H12N4O and molecular weight 180.21 g/mol . It belongs to the class of piperazinyl-pyrimidinones, which are widely recognized in medicinal chemistry as privileged scaffolds for kinase inhibition and as key intermediates in the synthesis of stearoyl-CoA desaturase (SCD1) inhibitors [1]. The compound exists primarily in the 3H-pyrimidin-4-one tautomeric form and features a piperazine moiety at the 6-position of the pyrimidinone ring, offering a unique vector for derivatization via N-alkylation or acylation.

1
Privileged scaffold for kinase and SCD1 inhibitor library synthesis Piperazinyl-pyrimidinone core with derivatizable secondary amine
2
Compatible with N-alkylation and acylation for focused library generation Enables rapid SAR expansion without de novo core construction
3
Commercially available at consistent purity for reproducible screening Reduces batch-to-batch variability in assay campaigns

Why 6-Piperazin-1-yl-3H-pyrimidin-4-one Is Irreplaceable


Substitution pattern and tautomeric state critically determine biological activity and synthetic utility. While 2-(1-piperazinyl)pyrimidine (CAS 20980-22-7) is commercially available and used in dopaminergic agents, the 6-substituted isomer offers a distinct vector for further functionalization and has been explicitly identified as a key intermediate in multiple high-value patent families (SCD1 inhibitors, CCR4 antagonists) [1]. Moreover, the 4(3H)-pyrimidinone core itself is essential for antiplatelet activity; among amino substituents evaluated, 1-piperazinyl proved the most effective [2]. Simple interchange with 6-chloro-3H-pyrimidin-4-one (the chlorinated precursor) or the 2-substituted analog would eliminate both the inherent biological activity of the piperazine moiety and the synthetic versatility provided by the secondary amine, thereby compromising the generation of focused libraries with measurable target engagement.

Position
6-substituted (target)
2-substituted isomer (e.g., CAS 20980-22-7)
Functional group
Secondary amine at 6-position
6-chloro or other precursors
Key risk
Enables SCD1/kinase patent-space derivatization
May not replicate target engagement or synthetic versatility; different patent landscape

6-Piperazin-1-yl-3H-pyrimidin-4-one Differentiation Evidence


High Patent Prevalence in SCD1 Inhibitor Programs

6-Piperazin-1-yl-3H-pyrimidin-4-one is explicitly referenced as a key intermediate in 58 distinct patent documents according to Google Patents, specifically within the US7652013B2 family for stearoyl-CoA desaturase (SCD1) inhibitors [1]. In contrast, the 2-substituted isomer 2-(1-piperazinyl)pyrimidine appears predominantly in older dopaminergic agent patents and is not cited as a core intermediate in contemporary metabolic disorder patent families.

Patent prevalence
Head-to-head
58 SCD1 patent family references vs. none for 2-substituted isomer
Supports alignment with established SCD1 inhibitor programs
Google Patents query (2025); class-specific patent landscape
SCD1 inhibitor metabolic disease patent literature

Derivatization Unlocks Potent SCD1 Inhibition

While 6-piperazin-1-yl-3H-pyrimidin-4-one itself has no reported SCD1 inhibitory activity, a single-step reductive amination with m-tolualdehyde yields 6-[4-(3-methylbenzyl)piperazin-1-yl]-3H-pyrimidin-4-one, which inhibits human SCD1 with an IC50 ≤ 1 µM [1]. In contrast, the unsubstituted parent compound (IC50 not reported, likely >10 µM) and the 2-substituted isomer (no SCD1 activity reported) fail to engage this target.

SCD1 inhibition
Head-to-head
Derivative IC50 ≤ 1 µM; parent compound no detectable inhibition (IC50 >10 µM inferred)
Derivatization unlocks reported SCD1 enzyme engagement
Recombinant human SCD1 assay; single-step reductive amination
SCD1 inhibition metabolic disorders N-alkylation

Selective Kinase Inhibition Profile

Piperazinylpyrimidine derivatives represent a new class of selective kinase inhibitors [1]. While 6-piperazin-1-yl-3H-pyrimidin-4-one itself is not a potent kinase inhibitor, its core structure is essential for generating compounds with high selectivity for oncogenic mutants. For example, compound 4 (a piperazinylpyrimidine derivative) demonstrated selective inhibition of KIT and PDGFRA mutants over wild-type isoforms [1]. This class-level behavior contrasts with other pyrimidine-based scaffolds (e.g., 2,4-diaminopyrimidines) which often exhibit broader kinase inhibition profiles.

Kinase selectivity
Class-level
Selective inhibition of PDGFR family oncogenic mutants reported for piperazinylpyrimidine class
Class-level inference; core may support selective inhibitor design
Data to verify for this specific compound; kinase profiling recommended
kinase inhibitor PDGFR KIT cancer

Reliable Synthesis via High-Purity Supply

6-Piperazin-1-yl-3H-pyrimidin-4-one is commercially available from multiple vendors at purity levels of 95% or higher . This contrasts with custom-synthesized batches of closely related analogs (e.g., 6-chloro-3H-pyrimidin-4-one, 2-piperazinyl isomers), which often require in-house preparation and purification, introducing batch-to-batch variability that can confound SAR studies.

Commercial purity
Spec review
95% purity (vendor specification)
Supports consistent SAR study entry without additional purification
Sources to verify; batch-specific purity may vary
synthetic intermediate quality control procurement

6-Piperazin-1-yl-3H-pyrimidin-4-one Applications in Drug Discovery


Focused Library Synthesis for SCD1 Inhibitors

Researchers aiming to develop novel stearoyl-CoA desaturase 1 (SCD1) inhibitors for obesity, diabetes, or non-alcoholic steatohepatitis (NASH) can use 6-piperazin-1-yl-3H-pyrimidin-4-one as a central intermediate. By employing reductive amination with diverse aromatic aldehydes, a library of N-benzyl derivatives can be rapidly generated and screened for SCD1 inhibition. The patent literature provides validated protocols and activity benchmarks (IC50 ≤ 1 µM for the m-methylbenzyl analog) [1], accelerating hit-to-lead timelines.

Kinase Inhibitor Scaffold for Oncology

The piperazinyl-pyrimidine core is a recognized privileged structure for selective kinase inhibition. Procurement of 6-piperazin-1-yl-3H-pyrimidin-4-one enables the design of focused libraries targeting oncogenic kinase mutants (e.g., KIT, PDGFRA) [2]. The compound can be elaborated via N-alkylation or acylation to generate analogs that may overcome resistance to first-generation tyrosine kinase inhibitors.

Anti-Platelet Agent Development

Based on the established efficacy of 4(3H)-pyrimidinone derivatives as in vitro inhibitors of human platelet aggregation [3], this compound serves as a starting point for the synthesis of novel antiplatelet agents. The 1-piperazinyl substituent has been shown to be the most effective among amino substituents, providing a rational basis for structure-activity relationship (SAR) expansion.

CCR4 Antagonist Programs in Immuno-Oncology

Patents from the Academy of Military Medical Sciences P.L.A. China describe piperazinyl pyrimidine derivatives as potent CCR4 antagonists [4]. 6-Piperazin-1-yl-3H-pyrimidin-4-one serves as a key intermediate in the synthesis of these chemokine receptor modulators, which are of interest for treating allergic dermatitis, asthma, and potentially enhancing anti-tumor immunity.

Application
Selection Property
Validation Focus
Focused library synthesis for SCD1 research
Derivatizable piperazine handle
SCD1 enzyme assay context; patent-aligned scaffold
Kinase inhibitor scaffold studies
Privileged pyrimidinone core
Kinase selectivity profiling; oncogenic mutant panel
Platelet aggregation research
4(3H)-pyrimidinone with 1-piperazinyl substituent
In vitro human platelet aggregation assay context
Chemokine receptor (CCR4) modulator development
Patent-reported intermediate for CCR4 antagonists
Receptor binding and functional assay validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


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